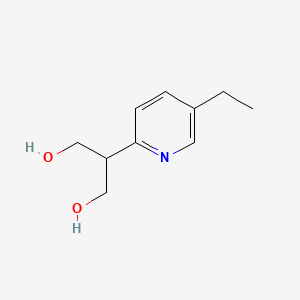

2-(5-Ethyl-2-pyridinyl)-1,3-propanediol

Description

2-(5-Ethyl-2-pyridinyl)-1,3-propanediol is a synthetic organic compound featuring a 1,3-propanediol backbone substituted with a 5-ethyl-pyridinyl group at the C2 position. The pyridine ring introduces unique electronic and steric properties, distinguishing it from naturally occurring 1,3-propanediol derivatives with phenolic or ester substituents.

Properties

CAS No. |

127676-18-0 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(5-ethylpyridin-2-yl)propane-1,3-diol |

InChI |

InChI=1S/C10H15NO2/c1-2-8-3-4-10(11-5-8)9(6-12)7-13/h3-5,9,12-13H,2,6-7H2,1H3 |

InChI Key |

YNAYNPZHSUGQLS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1)C(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-2-pyridinyl)-1,3-propanediol typically involves the reaction of 5-ethyl-2-pyridinecarboxaldehyde with a suitable diol under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2-pyridinyl)-1,3-propanediol undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5-Ethyl-2-pyridinyl)-1,3-propanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2-pyridinyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Several 1,3-propanediol derivatives with aromatic substituents have been isolated from natural sources or synthesized for research. For example:

- Erythro-1,2-bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol (compound 11 in ) contains two methoxyphenyl groups, enabling hydrogen bonding and antioxidant activity due to phenolic hydroxyls .

- Phenolic β-O-4 lignin dimers (e.g., substrate I in : 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol) feature ether linkages critical to lignin polymerization and enzymatic degradation .

Key Differences:

- Electronic Effects: The pyridinyl group in the target compound is electron-deficient compared to methoxyphenyl groups, altering solubility (e.g., increased polarity) and acidity (pyridine pKa ~5 vs. phenolic hydroxyl pKa ~10) .

- Biological Interactions : Methoxyphenyl derivatives participate in lignin peroxidase-mediated cleavage via β-O-4 bond oxidation, while the pyridinyl group may resist such degradation due to its heteroaromatic stability .

Ester Derivatives of 1,3-Propanediol

highlights 1,3-propanediol dicaprylate and dibehenate , esterified derivatives used in material science. These compounds exhibit distinct thermal behaviors, as shown by differential scanning calorimetry (DSC):

- 1,3-Propanediol dicaprylate (C8 fatty acid ester) crystallizes at lower temperatures than longer-chain esters like dibehenate (C22 fatty acid ester) .

Key Differences:

- Functional Groups : The target compound’s pyridinyl group contrasts with ester moieties, leading to divergent applications. Esters are lipophilic and used as emollients or lubricants, whereas pyridinyl-propanediols may serve as pharmaceutical intermediates due to their hydrogen-bonding capacity .

Reactivity in Enzymatic and Chemical Environments

Lignin model dimers () undergo enzymatic degradation via alkyl-aryl cleavage and Ca-Cβ oxidation by lignin peroxidase. Substrate III (1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol) generates syringaldehyde and other phenolic fragments .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Thermal Properties of Ester Derivatives

| Compound | Crystallization Temp (°C) | Seed Effect (DSC) |

|---|---|---|

| 1,3-Propanediol dicaprylate | -15 (no seed) | Faster with seed |

| 1,3-Propanediol dibehenate | +30 (no seed) | Stabilized |

Biological Activity

- Molecular Formula : C_11H_15NO_2

- Molecular Weight : Approximately 195.25 g/mol

- Functional Groups : Pyridine ring, hydroxyl (-OH) groups

Antimicrobial Properties

Pyridine derivatives are often studied for their antimicrobial properties. While specific data on 2-(5-Ethyl-2-pyridinyl)-1,3-propanediol is sparse, similar compounds have demonstrated effectiveness against bacteria and fungi. This suggests that this compound may also exhibit antimicrobial activity, warranting further investigation.

Antioxidant Activity

Compounds with hydroxyl groups are frequently associated with antioxidant properties. The presence of the diol functional group in this compound may enable it to scavenge free radicals, thus contributing to its potential as an antioxidant agent.

Synthesis and Structural Analysis

The synthesis of this compound can be approached through various methods involving the reaction of pyridine derivatives with appropriate diols. The ability to modify the pyridine ring allows for the exploration of different biological activities.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 5-Ethylpyridine | A simple pyridine derivative without hydroxymethyl groups | Used as a solvent and reagent |

| 1,3-Propanediol | A linear aliphatic diol | Commonly used as a solvent and antifreeze |

| 2-Amino-1,3-propanediol | Contains an amino group alongside hydroxymethyl groups | Known for its role in pharmaceutical synthesis |

| Trimethylolpropane | A triol with three hydroxymethyl groups | Used extensively in resin production |

The uniqueness of this compound lies in its combination of a pyridine ring and diol functionality, potentially offering distinct reactivity patterns and biological activities compared to these similar compounds.

Future Directions for Research

Given the preliminary findings regarding the biological activities of similar compounds, future research should focus on:

- In vitro Studies : To evaluate the antimicrobial and antioxidant properties of this compound.

- Mechanistic Studies : To understand the biochemical pathways influenced by this compound.

- Pharmacological Assessments : To explore potential therapeutic applications in various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.